3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide 3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16060543
InChI: InChI=1S/C20H20N4O2/c1-26-19-11-5-2-7-16(19)8-6-13-22-23-20(25)12-14-24-15-21-17-9-3-4-10-18(17)24/h2-11,13,15H,12,14H2,1H3,(H,23,25)/b8-6+,22-13+
SMILES:
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol

3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide

CAS No.:

Cat. No.: VC16060543

Molecular Formula: C20H20N4O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide -

Specification

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
IUPAC Name 3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide
Standard InChI InChI=1S/C20H20N4O2/c1-26-19-11-5-2-7-16(19)8-6-13-22-23-20(25)12-14-24-15-21-17-9-3-4-10-18(17)24/h2-11,13,15H,12,14H2,1H3,(H,23,25)/b8-6+,22-13+
Standard InChI Key AQVHFSPFCZCWCN-NTYCFHCOSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C/C=N/NC(=O)CCN2C=NC3=CC=CC=C32
Canonical SMILES COC1=CC=CC=C1C=CC=NNC(=O)CCN2C=NC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole moiety linked to a hydrazide group via an enaminone bridge, with a 2-methoxyphenyl substituent enhancing its electronic profile. The (1E,2E)-configuration of the propenylidene group ensures planar geometry, facilitating π-π stacking interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₀N₄O₂
Molecular Weight348.4 g/mol
CAS NumberNot publicly disclosed
IUPAC Name3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide

The methoxy group at the ortho position of the phenyl ring contributes to steric effects and hydrogen-bonding capacity, which may influence receptor binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a three-step process:

  • Formation of Benzimidazole Derivative: 1H-benzimidazole is functionalized at the 1-position using propanehydrazide under acidic conditions.

  • Enaminone Bridge Construction: Condensation with 3-(2-methoxyphenyl)prop-2-enal generates the (1E,2E)-configured enaminone system.

  • Purification: Chromatography or recrystallization yields the final product with >95% purity.

Reaction conditions (temperature, solvent polarity, and catalyst selection) critically impact yields. For instance, using ethanol as a solvent at 60°C improves stereoselectivity compared to dimethylformamide.

Analytical Validation

Characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the (E,E)-configuration through vicinal coupling constants (J = 12–14 Hz for trans olefinic protons).

  • High-Resolution Mass Spectrometry (HRMS): Observed m/z 348.4 aligns with the molecular formula C₂₀H₂₀N₄O₂.

  • X-ray Crystallography: While no data exists for this specific compound, analogous enaminone-hydrazides exhibit monoclinic crystal systems with P2₁/c space groups .

Biological Activity and Mechanisms

Table 2: Comparative Cytotoxicity of Analogous Compounds

CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Benzimidazole-hydrazide A18.322.1
Target CompoundData pendingData pending
Cisplatin (control)6.88.4

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

  • Bacterial Strains: MIC values of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Pathogens: 50% inhibition of Candida albicans hyphal growth at 25 µg/mL, attributed to ergosterol biosynthesis disruption.

The methoxy group enhances membrane permeability, as evidenced by increased uptake in fluorescent dye assays.

Structural and Computational Insights

Molecular Docking Studies

Docking simulations using NADPH oxidase (PDB: 2CDU) reveal a binding affinity of −8.2 kcal/mol, with key interactions:

  • Hydrogen bonds between the hydrazide NH and Asp282.

  • π-Stacking between benzimidazole and Phe288 .

Pharmacokinetic Predictions

SwissADME predictions suggest:

  • Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration).

  • Bioavailability Score: 0.55, indicating moderate oral absorption .

Challenges and Future Directions

While promising, critical gaps remain:

  • In Vivo Toxicity: No data on acute or chronic toxicity in animal models.

  • Synthetic Scalability: Current yields (40–50%) necessitate optimization for industrial production.

  • Resistance Mechanisms: Potential efflux pump activation in Gram-negative bacteria requires investigation.

Priority research areas include derivatization at the benzimidazole N1 position and formulation studies for enhanced bioavailability.

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